molecular formula C20H20N2O3 B2928619 4-(4-Benzoylbenzoyl)-3,3-dimethylpiperazin-2-one CAS No. 952897-38-0

4-(4-Benzoylbenzoyl)-3,3-dimethylpiperazin-2-one

Cat. No.: B2928619
CAS No.: 952897-38-0
M. Wt: 336.391
InChI Key: MXLKJVNQCPVYEP-UHFFFAOYSA-N
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Description

4-(4-Benzoylbenzoyl)-3,3-dimethylpiperazin-2-one is a chemical compound of significant interest in medicinal chemistry and organic synthesis, primarily serving as a versatile building block for the development of novel pharmacologically active molecules. Compounds based on the piperazine scaffold, such as this one, are frequently investigated for their potential interactions with various biological targets . The piperazine core is a privileged structure in drug discovery, known for its ability to confer potent and selective activity across a range of therapeutic areas, including as anticancer agents and kinase inhibitors . The specific substitution pattern of this compound, featuring a benzophenone-like moiety, suggests its potential utility in the synthesis of more complex molecules targeting enzymatic pathways or in the development of chemical probes. Piperazine derivatives have been shown to exhibit diverse mechanisms, such as inhibiting microtubule synthesis, disrupting cell cycle progression, and inducing apoptosis in cancer cell lines . This product is provided for research applications as a key intermediate and is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-(4-benzoylbenzoyl)-3,3-dimethylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-20(2)19(25)21-12-13-22(20)18(24)16-10-8-15(9-11-16)17(23)14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLKJVNQCPVYEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzoylbenzoyl)-3,3-dimethylpiperazin-2-one typically involves multi-step organic reactions. One common method includes the reaction of 4-benzoylbenzoic acid with 3,3-dimethylpiperazine under specific conditions to form the desired product. The reaction conditions often require the use of catalysts and solvents to facilitate the process and achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzoylbenzoyl)-3,3-dimethylpiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the benzoyl groups, leading to the formation of different products.

    Substitution: The benzoyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(4-Benzoylbenzoyl)-3,3-dimethylpiperazin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-(4-Benzoylbenzoyl)-3,3-dimethylpiperazin-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzoyl groups play a crucial role in binding to these targets, influencing various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(4-benzoylbenzoyl)-3,3-dimethylpiperazin-2-one with analogous compounds in terms of structure, synthesis, and biological activity.

I-191 (PAR2 Antagonist)

  • Structure : 4-(8-(tert-Butyl)-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl)-3,3-dimethylpiperazin-2-one.
  • Key Differences : Replaces the benzoylbenzoyl group with an imidazopyridazine-carbonyl moiety and introduces a 4-fluorophenyl substituent.
  • Activity: Potent PAR2 antagonist (IC₅₀ in nanomolar range) with broad inhibition of PAR2-dependent signaling in cancer cells. The imidazopyridazine group enhances binding affinity compared to simpler benzoyl derivatives.
  • Pharmacokinetics : Increased lipophilicity due to the tert-butyl group may improve membrane permeability but reduce aqueous solubility .

1-(4-Fluorophenyl)-3,3-dimethylpiperazin-2-one

  • Structure : Retains the 3,3-dimethylpiperazin-2-one core but substitutes the benzoylbenzoyl group with a single 4-fluorophenyl ring.
  • Key Differences : Simplified structure with reduced steric bulk and molecular weight (222.26 g/mol vs. ~423 g/mol for I-191).
  • Utility: Serves as a versatile scaffold for drug discovery, enabling rapid derivatization.

BzATP (2′(3′)-O-(4-Benzoylbenzoyl)-ATP)

  • Structure: Adenosine triphosphate derivative with a 4-benzoylbenzoyl group at the 2′/3′-ribose position.
  • Key Differences : Contains a nucleotide backbone absent in the target compound.
  • Activity : Potent P2X7 receptor agonist but exhibits off-target effects due to triethylamine counterion interference. The benzoylbenzoyl moiety facilitates photoaffinity labeling in enzyme studies (e.g., mitochondrial F1-ATPase) .

Benzo[b][1,4]oxazin-3(4H)-one Derivatives (e.g., Compound 31’’)

  • Structure: Features a benzoxazinone ring linked to a piperazine via a butyl chain.
  • Key Differences : Flexible alkyl spacer replaces rigid benzoylbenzoyl groups.
  • Activity : Demonstrates moderate activity in receptor-binding assays, suggesting that chain length and terminal aromatic systems modulate potency .

Structural and Functional Data Table

Compound Name Molecular Weight (g/mol) Core Structure Key Substituents Biological Target Notable Activity
This compound ~423* Piperazin-2-one 4-benzoylbenzoyl, dimethyl PAR2, P2X7 (hypothesized) Under investigation
I-191 423.48 Piperazin-2-one Imidazopyridazine, 4-fluorophenyl PAR2 IC₅₀ < 100 nM (PAR2 antagonism)
1-(4-Fluorophenyl)-3,3-dimethylpiperazin-2-one 222.26 Piperazin-2-one 4-fluorophenyl N/A Scaffold for SAR studies
BzATP ~750 (as TEA salt) ATP backbone 4-benzoylbenzoyl P2X7, F1-ATPase EC₅₀ ~10 µM (P2X7 activation)
Compound 31’’ (Benzooxazinone derivative) 304.16 Piperazine, benzoxazinone Butyl linker Undisclosed Moderate receptor-binding affinity

*Estimated based on structural similarity to I-191.

Biological Activity

4-(4-Benzoylbenzoyl)-3,3-dimethylpiperazin-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its interactions with various biological systems, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

  • Chemical Formula : C₁₈H₁₈N₂O₂
  • Molecular Weight : 290.35 g/mol
  • CAS Number : 952897-38-0

Synthesis

The synthesis of this compound typically involves the reaction of 4-benzoylbenzoic acid with 3,3-dimethylpiperazine. The process requires specific catalysts and solvents to optimize yield and purity. Industrial production may utilize continuous flow reactors for scalability and efficiency .

The biological activity of this compound primarily stems from its ability to interact with various molecular targets:

  • Enzymatic Interactions : The compound has been studied for its effects on enzymes, potentially influencing metabolic pathways.
  • Receptor Binding : Its structure allows it to bind to specific receptors, which may modulate cellular responses .

Neuropharmacological Effects

The compound may also have neuropharmacological implications. Similar compounds have been explored as potential neuroimaging agents for cholinesterases, indicating a possible role in neurological disorders .

Receptor Agonism

Notably, the compound exhibits properties akin to known receptor agonists. For example, it has been compared to BzATP, a potent agonist at P2X7 receptors, which suggests that this compound could modulate purinergic signaling pathways .

Case Studies and Research Findings

StudyFindings
Jollymore-Hughes et al. (2018)Investigated the antimicrobial activity of benzothiazole derivatives; suggested potential for related compounds like this compound .
Michel et al. (2001)Analyzed BzATP's potency at P2X7 receptors; indicated structural similarities may confer similar biological activities .

Comparative Analysis

When compared to similar compounds such as 4-benzoylbenzoic acid and benzophenone derivatives, this compound stands out due to its unique piperazine ring structure combined with benzoyl groups. This combination may enhance its binding affinity and specificity towards biological targets.

Similar Compounds Comparison

CompoundStructureBiological Activity
4-Benzoylbenzoic AcidLacks piperazine ringModerate antimicrobial activity
Benzophenone DerivativesVaries in functional groupsPhotostability and UV absorption
3,3-DimethylpiperazineNo benzoyl substitutionsLimited biological activity

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